![molecular formula C15H19N5O2 B14880224 {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B14880224.png)
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Morpholino Group Addition: The morpholino group can be introduced via a condensation reaction with a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The amino and morpholino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions may vary, but typical reagents include halogenating agents and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties and can be used in the development of new antibiotics.
Medicine
Drug Development: The compound could be a potential candidate for drug development due to its diverse biological activities.
Cancer Research: Triazole derivatives have shown promise in cancer research as potential anti-cancer agents.
Industry
Agriculture: These compounds can be used in the development of new pesticides and herbicides.
Pharmaceuticals: They are often used as intermediates in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-phenylamino-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- (5-(4-methylphenyl)amino-1H-1,2,3-triazol-4-yl)(morpholino)methanone
Uniqueness
The presence of the 4-ethylphenylamino group in (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone may confer unique biological activities or chemical properties compared to its analogs. This could include differences in enzyme binding affinity, solubility, or stability.
Propriétés
Formule moléculaire |
C15H19N5O2 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
[5-(4-ethylanilino)-2H-triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19N5O2/c1-2-11-3-5-12(6-4-11)16-14-13(17-19-18-14)15(21)20-7-9-22-10-8-20/h3-6H,2,7-10H2,1H3,(H2,16,17,18,19) |
Clé InChI |
LTQKMQUAPAUHHW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)

![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
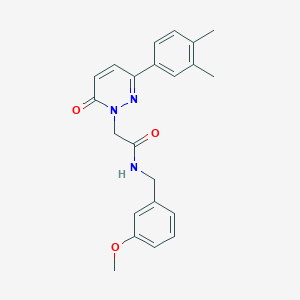
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
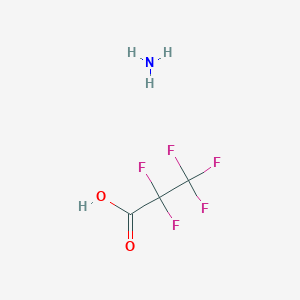
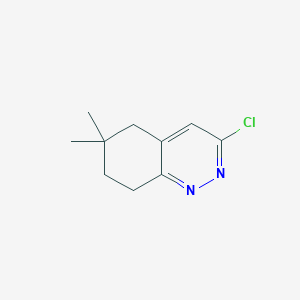

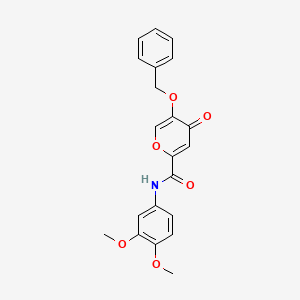
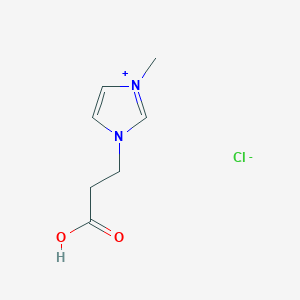
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14880221.png)

